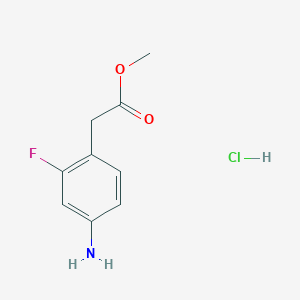![molecular formula C13H20ClNO B1433554 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1803583-67-6](/img/structure/B1433554.png)
4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride
Descripción general
Descripción
“4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride” is a chemical compound with the CAS Number: 193357-39-0 . It has a molecular weight of 241.76 . This compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code for this compound is 1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H .Chemical Reactions Analysis
Piperidines, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of different piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
A study explored the synthesis of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, including derivatives related to 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride. These compounds were evaluated for their antibacterial and antioxidant activities. Some synthesized hydrochlorides exhibited moderate antibacterial activity, while a select few demonstrated significant antioxidant properties. This research provides a foundational understanding of the potential medicinal applications of these chemical compounds in treating infections and protecting against oxidative stress (Н. К. Гаспарян et al., 2011).
Selective Estrogen Receptor Modulators (SERMs)
Another research effort focused on the design and synthesis of novel Selective Estrogen Receptor Modulators (SERMs) using a chiral piperidin-4-ol structure as a base. These compounds were evaluated against estrogen-responsive human breast cancer cells, with some showing moderate activity. This study underscores the potential of piperidin-4-ol derivatives in the development of new therapeutics for hormone-related cancers (Y. Yadav et al., 2011).
Antifungal Activity
Research into 2,6-diaryl-3-methyl-4-piperidone derivatives, closely related to this compound, revealed compounds with potent antifungal activity against Aspergillus niger and Candida albicans. This study highlights the potential of these derivatives in antifungal drug development (N. Rameshkumar et al., 2003).
Molecular Structure and Hydrogen Bonding
Investigations into the crystal and molecular structure of compounds related to this compound have demonstrated the significance of hydrogen bonding and C-H…π interactions in stabilizing these molecules. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceutical compounds (I. Khan et al., 2013).
Tautomeric Properties
Research into the tautomeric properties of compounds similar to this compound has revealed the ability to control the tautomeric equilibrium through protonation/deprotonation. This property could be exploited in the development of pH-responsive therapeutic agents (V. Deneva et al., 2013).
Safety and Hazards
Direcciones Futuras
Piperidines, including “4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGLUGWHLACLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



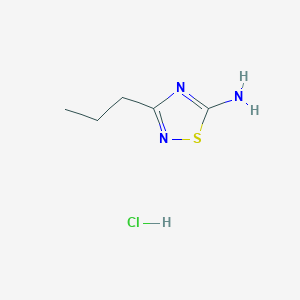
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)

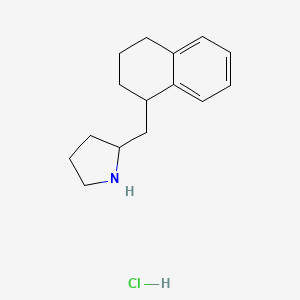

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)
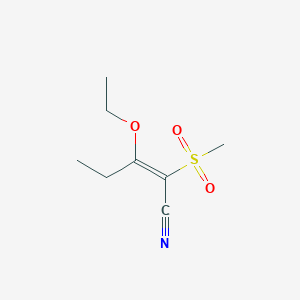
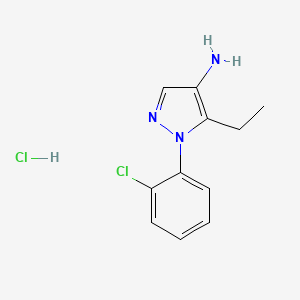
![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)

